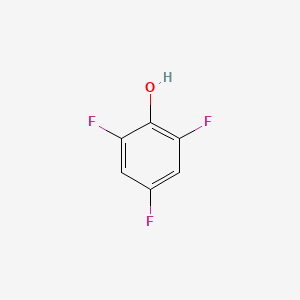

2,4,6-Trifluorophenol

説明

Significance of Fluorinated Phenols in Academic Inquiry

Fluorinated phenols represent a class of compounds of significant interest in academic and industrial research. The introduction of fluorine atoms into the phenolic ring dramatically alters the molecule's physicochemical properties. acs.org Fluorine's high electronegativity enhances the hydrogen bonding capabilities of the hydroxyl group, influencing solubility and interactions with other molecules. cymitquimica.com This strategic fluorination can affect lipophilicity, which in turn influences how these compounds partition into biological membranes and interact with receptors or enzymes. frontiersin.org The position of the fluorine atom on the aromatic ring is also a critical determinant of a compound's receptor selectivity. frontiersin.org Consequently, fluorinated phenols are valuable tools in various scientific domains, including the development of pharmaceuticals, agrochemicals, and other specialized fluorinated compounds. cymitquimica.comnbinno.com Their unique properties also make them suitable as model compounds for studying the environmental fate and toxicology of fluorinated organic molecules. acs.org

Historical Context of Research on Halogenated Phenols

Research into halogenated phenols has a long history, initially driven by their potent antimicrobial properties. basicmedicalkey.com Since the pioneering work on the germicidal activity of phenol (B47542) (carbolic acid), scientists have synthesized and evaluated numerous halogenated derivatives to find compounds with enhanced efficacy and reduced toxicity. basicmedicalkey.com The process of halogenation, particularly chlorination, was found to significantly potentiate the antibacterial effectiveness of phenols. basicmedicalkey.com The combination of halogenation with alkylation led to the development of highly effective microbicides. basicmedicalkey.com

In environmental science, the study of halogenated phenols gained prominence due to their formation as disinfection byproducts (DBPs) in drinking water treatment processes that use chlorine. escholarship.org Research has focused on identifying these DBPs, understanding their formation mechanisms, and assessing their potential health risks. escholarship.org This has led to extensive investigation into the reactions of various halogenated phenols, such as chlorophenols and bromophenols, during chlorination. escholarship.org

Current Paradigms in 2,4,6-Trifluorophenol Investigations

Current research on this compound is multifaceted, exploring its utility in various chemical and biological systems. One area of investigation is its use as a substrate for enzymes. For instance, it serves as a substrate for dehaloperoxidase, an enzyme that can catalyze the oxidation of halogenated phenols. scbt.comlookchem.com This makes it a useful tool for studying enzyme kinetics and mechanisms.

In the field of analytical chemistry and biophysics, this compound has been investigated as a pH-sensitive probe. exlibrisgroup.com Its pKa value can be measured using spectroscopic techniques like UV-vis and 19F-NMR, and its interaction with systems like liposomes can provide insights into membrane properties. exlibrisgroup.com The association of this compound with other molecules, such as phenol itself, has been studied using NMR spectroscopy to understand intermolecular interactions. lookchem.comchemicalbook.com

Furthermore, this compound is utilized in synthetic chemistry. It has been employed as a molecular template in solid-state chemistry to facilitate [2+2] cycloaddition reactions, demonstrating its role in controlling molecular assembly and reactivity. rsc.org It is also a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com Its potential use in indirect enzyme-linked immunosorbent assays (ELISA) for monitoring other halogenated compounds like 2,4,6-trichlorophenol (B30397) highlights its application in environmental analysis. lookchem.comchemicalbook.com

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₃O | cymitquimica.comscbt.comnih.govnist.gov |

| Molecular Weight | 148.08 g/mol | scbt.comlookchem.comnih.gov |

| Appearance | Colorless to pale yellow liquid or solid; white to light yellow crystal powder | cymitquimica.comlookchem.com |

| Melting Point | 49-51 °C | lookchem.comchemicalbook.com |

| Boiling Point | 128.1 °C at 760 mmHg | lookchem.com |

| Flash Point | 55.1 °C | lookchem.com |

| CAS Number | 2268-17-9 | scbt.comchemicalbook.comnih.govnist.gov |

| IUPAC Name | This compound | nih.govnist.gov |

Spectroscopic Data of this compound

Spectroscopic techniques are crucial for the identification and characterization of this compound. The following table outlines the available spectroscopic data.

| Spectroscopic Technique | Details | Source(s) |

| Infrared (IR) Spectroscopy | Data available from melt and ATR-IR techniques. | nih.govnist.gov |

| Raman Spectroscopy | FT-Raman spectra have been recorded. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H- and ¹⁹F-NMR have been used to study its association with phenol and as a pH-sensitive probe. | lookchem.comexlibrisgroup.comchemicalbook.com |

| Mass Spectrometry | Electron ionization mass spectra are available. | nist.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFWMPUXPLBWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334211 | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-17-9 | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations of 2,4,6 Trifluorophenol

Regioselective Functionalization Approaches

The functionalization of the 2,4,6-trifluorophenol ring requires precise control to achieve the desired substitution pattern. The inherent reactivity of the phenol (B47542) ring is heavily influenced by the three fluorine atoms and the hydroxyl group, which direct incoming electrophiles. Regioselective functionalization is paramount for harnessing the full potential of this fluorinated building block.

Organometallic Intermediates in Site-Selective Functionalization

The use of organometallic intermediates is a cornerstone strategy for achieving site-selective functionalization of polyfluorinated phenols. Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) on the aromatic ring guides an organolithium base to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with various electrophiles. baranlab.orgorganic-chemistry.org The hydroxyl group of a phenol can act as a directing group; however, in the case of this compound, the acidity of the phenolic proton necessitates an initial deprotonation to form the corresponding phenoxide.

In related polyfluorophenol systems, the competition between metalation at a site adjacent to the oxygen group versus a site adjacent to a fluorine atom is a key challenge. thieme-connect.com The choice of the organometallic reagent, such as alkyllithiums (e.g., n-BuLi, sec-BuLi, t-BuLi), and additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can influence the reaction's outcome by altering the aggregation state and basicity of the reagent. baranlab.org For instance, highly hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have proven effective for the directed metalation of electron-poor arenes bearing sensitive functional groups. harvard.eduresearchgate.net By carefully selecting the substrate and reagent, chemists can achieve desired regioflexibility, demonstrating the power of the organometallic approach. thieme-connect.com

Protective Group Strategies in Directed Metalation

To overcome the challenges of competing reaction sites and the acidic phenolic proton, protective group strategies are frequently employed. The phenolic hydrogen is replaced with a protecting group that can also serve as a more effective or selective DMG. baranlab.orgthieme-connect.com The choice of protecting group is critical as it can either activate or shield the ortho-positions, thereby directing metalation to a different site on the ring. thieme-connect.com

Research by Schlosser on related di- and trifluorophenols highlights two contrasting strategies. thieme-connect.com

Activating/Directing Groups : A group like methoxymethyl (MOM) is used to protect the hydroxyl function. The MOM group itself is a powerful DMG, directing lithiation to the C-6 position.

Shielding/Blocking Groups : A bulky protecting group, such as the triisopropylsilyl (TIPS) group, can be used to sterically hinder the ortho-positions next to the oxygen. This steric shield prevents deprotonation at those sites, forcing the organometallic base to deprotonate an alternative position, typically one activated by fluorine atoms. thieme-connect.com

Furthermore, sites that are particularly easy to deprotonate (e.g., a position flanked by two electronegative substituents) can be temporarily "silenced." This is achieved by introducing a reversible metalation-blocking group, such as a trimethylsilyl (B98337) group, which can be removed after functionalizing another part of the molecule. thieme-connect.com

| Protecting Group | General Strategy | Effect on Directed Metalation | Reference |

| Methoxymethyl (MOM) | Acts as an ortho-activating DMG. | Directs metalation to the position ortho to the OMOM group. | thieme-connect.com |

| Triisopropylsilyl (TIPS) | Acts as an ortho-shielding group. | Sterically blocks the positions ortho to the OTIPS group, forcing metalation elsewhere. | thieme-connect.com |

| Trimethylsilyl (TMS) | Acts as a reversible metalation-blocking group. | Temporarily "silences" a highly acidic site to allow functionalization at a less reactive position. | thieme-connect.com |

These strategies allow for the regioexhaustive functionalization of the aromatic ring, enabling the synthesis of a wide array of specifically substituted fluorophenol derivatives. thieme-connect.com

Diversity-Oriented Synthesis Utilizing this compound Precursors

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material. nih.govmdpi.com This approach aims to systematically explore chemical space to identify novel compounds with interesting biological or material properties. frontiersin.org Polyfunctional molecules like this compound are excellent starting points for DOS campaigns due to their multiple, distinct reactive sites.

The organometallic strategies previously discussed are central to the application of fluorophenols in DOS. thieme-connect.comresearchgate.net By leveraging the precise control offered by directed metalation and protective group strategies, a single precursor can be guided down multiple reaction pathways. For example, starting with a protected trifluorophenol, selective metalation at different positions followed by quenching with a variety of electrophiles (e.g., carbon dioxide, iodomethane, aldehydes) can rapidly generate a library of compounds with diverse substitution patterns. thieme-connect.com This approach was successfully used to convert various di- and trifluorophenols into a complete set of all possible corresponding hydroxybenzoic acids, demonstrating the potential of the organometallic method for diversity-oriented synthesis. thieme-connect.com

Advanced Synthetic Protocols Involving Fluorophenols

Beyond classical functionalization, this compound and its relatives are employed in a range of advanced and modern synthetic protocols. These methods often provide more efficient or novel routes to complex molecules.

One such area is C-H activation . Research into the meta-arylation of phenols has utilized this compound as a test substrate. In one study, a proposed methodology involved the ortho-carboxylation of the phenol, followed by ortho-arylation of the resulting salicylic (B10762653) acid, and subsequent protodecarboxylation to yield the meta-arylphenol. qmul.ac.uk The electronic nature of substrates like this compound was found to be a significant factor in the efficiency of these transformations. qmul.ac.uk

Another highly advanced application is in the field of mechanosynthesis , which involves the use of mechanical force to induce chemical reactions for the assembly of atomically precise structures. In a patented system, this compound is reacted under strongly acidic conditions with an adamantane-based structure to yield a key functionalized intermediate intended for use in these sophisticated manufacturing processes. google.com

| Advanced Protocol | Role of this compound | Outcome | Reference |

| C-H Activation / Meta-Arylation | Test substrate with an electron-withdrawing group. | Used to evaluate the efficiency and mechanism of a novel meta-arylation strategy for phenols. | qmul.ac.uk |

| Mechanosynthesis | Reactant under Brönsted acidic conditions. | Forms a functionalized adamantane-based intermediate (FHD-102) for use in atomically precise manufacturing. | google.com |

These examples underscore the continuing relevance of this compound as a valuable building block in cutting-edge chemical research, from creating molecular diversity to enabling next-generation manufacturing technologies.

Reactivity Profiles and Mechanistic Elucidation of 2,4,6 Trifluorophenol Reactions

Oxidative Transformations of 2,4,6-Trifluorophenol

The oxidative transformation of this compound is a key area of research, particularly concerning its enzymatic degradation. These reactions are crucial for understanding the environmental fate of halogenated phenols and for developing bioremediation strategies. The mechanisms often involve highly reactive intermediates and complex catalytic cycles, centered around metalloenzymes.

Dehaloperoxidases (DHPs) are heme-containing enzymes capable of catalyzing the oxidative dehalogenation of halogenated phenols. researchgate.net The coelomic hemoglobin of Amphitrite ornata, for instance, is a multifunctional globin with significant peroxidase activity. researchgate.net These enzymes utilize hydrogen peroxide to activate the substrate, leading to the cleavage of carbon-halogen bonds. The catalytic cycle involves high-valent iron intermediates, and the specific reaction pathways can be influenced by the substrate and the enzyme's active site structure.

The dehalogenation of this compound (2,4,6-TFP) by the primary reactive intermediate of heme peroxidases, Compound I (CpdI), is understood to proceed through radical-based mechanisms. acs.org Computational studies investigating the defluorination of 2,4,6-TFP by DHP CpdI have identified radical pathways as the most probable routes for substrate activation and subsequent defluorination. acs.org The process is initiated by the transfer of a hydrogen atom from the phenolic group of 2,4,6-TFP to the ferryl-oxo group of CpdI. acs.org This initial step is characterized by low activation energy barriers, suggesting it is a highly favorable process. acs.org

The reaction mechanism involves two consecutive one-electron oxidation steps. dntb.gov.ua The enzyme's ferryl intermediate is activated, which then facilitates a one-electron oxidation of the substrate. researchgate.net This generates a substrate radical and reduces the enzyme back to its ferric state. researchgate.net

| Reaction Step | Description | Key Intermediate | Source |

|---|---|---|---|

| Activation | Reaction of the ferric resting state of DHP with H₂O₂. | Compound I (CpdI) | acs.org |

| Hydrogen Abstraction | CpdI abstracts a hydrogen atom from the phenolic hydroxyl group of 2,4,6-TFP. | Phenoxyl Radical | acs.org |

| Dehalogenation/Product Formation | Subsequent steps lead to the elimination of a fluoride (B91410) ion and formation of quinone products. | Benzoquinones | acs.org |

The catalytic cycle of dehalogenation is initiated by a hydrogen atom abstraction (HAA) from the phenolic O-H group by the oxoiron(IV) species of CpdI. acs.org This step leads to the formation of a phenolate (B1203915) radical and an iron(III)-hydroxo species. manchester.ac.uk In enzymatic systems like halogenases, the subsequent step involves the "rebound" of a halide or hydroxyl group to the substrate radical. nih.gov For hydroxylases, a hydroxyl group rebound produces a hydroxylated product, while for halogenases, a halogen atom rebound yields a halogenated product. nih.gov

In the context of 2,4,6-TFP dehalogenation by DHP, the HAA step is crucial for activating the substrate. acs.org The calculated free energy barriers for this hydrogen abstraction are low, indicating a thermodynamically favorable reaction. acs.org Following the HAA, the mechanism can proceed to eliminate a fluoride ion, leading to the formation of the final products. While a direct hydroxyl rebound might compete with dehalogenation, the formation of quinone products suggests that subsequent oxidation and rearrangement steps are dominant. acs.org

Following the initial hydrogen abstraction and formation of the phenoxyl radical, the reaction proceeds towards the formation of stable products. In the oxidative dehalogenation of 2,4,6-trihalophenols catalyzed by peroxidases, the primary products are typically benzoquinones. nih.gov For instance, the oxidation of 2,4,6-trichlorophenol (B30397) yields 2,6-dichlorobenzoquinone. By analogy, the enzymatic dehalogenation of this compound is expected to produce 2,6-difluorobenzoquinone. acs.orgmanchester.ac.uk

The mechanism likely involves nucleophilic attack on the aromatic ring of the phenoxyl radical intermediate. This can lead to the formation of a hydroxycyclohexadienone derivative, which subsequently eliminates a fluoride ion to form the corresponding benzoquinone. acs.org Both ortho- and para-quinone products can be formed, depending on the position of the initial attack. manchester.ac.uk

Biomimetic studies using synthetic non-heme iron complexes provide valuable insights into the mechanisms of enzymatic defluorination. manchester.ac.uknih.gov These model systems can replicate the reactivity of the iron(IV)-oxo intermediates found in metalloenzymes. nih.gov A non-heme iron(IV)-oxo complex supported by a symmetric N4Py ligand has been shown to efficiently degrade a range of halophenols, including this compound. manchester.ac.uk

The reaction is initiated by hydrogen atom abstraction from the phenolic group by the iron(IV)-oxo species. manchester.ac.uknih.gov This step is analogous to the mechanism observed in heme dehaloperoxidases. The reaction proceeds through a stepwise mechanism, leading to the formation of quinones as the final degradation products. manchester.ac.uk

In the reaction between a non-heme iron(IV)-oxo species and this compound, the initial step is the abstraction of the hydrogen atom from the phenolic hydroxyl group. manchester.ac.uknih.gov This process results in the formation of a 2,4,6-trifluorophenolate radical and an iron(III)-hydroxo species. manchester.ac.uknih.gov

This short-lived phenolate radical intermediate is a key species in the defluorination pathway. manchester.ac.uk Following its formation, the iron(III)-hydroxo species can form an adduct with the oxidized substrate radical. For 2,4,6-TFP, this adduct has been characterized and exhibits a maximum absorbance (λmax) at 558 nm. manchester.ac.uknih.gov This intermediate adduct subsequently decays, leading to the formation of the final quinone products, which include 2,6-difluoro-para-benzoquinone and the corresponding ortho-quinone. manchester.ac.uk

| Reactant | Intermediate Species | λmax of Intermediate Adduct | Final Products | Source |

|---|---|---|---|---|

| This compound | Phenolate Radical, Iron(III)-hydroxo adduct | 558 nm | o-quinone and 2,6-difluoro-p-benzoquinone | manchester.ac.uknih.gov |

Non-Heme Iron(IV)-Oxo Species in Defluorination Reactions

Adduct Formation and Subsequent Product Generation

The reactivity of halogenated phenols allows for the formation of adducts with biological nucleophiles. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous compounds such as 2,4-dichlorophenol (B122985) (2,4-DCP) provides insight into potential pathways. 2,4-DCP is known to be chemically reactive, spontaneously reacting with glutathione (B108866) (GSH) to form glutathione conjugates. nih.govresearchgate.net This conjugation reaction involves the addition of the nucleophilic sulfur atom of GSH to the aromatic ring, with the subsequent departure of a chloride ion via an ipso substitution mechanism. nih.govresearchgate.net This process is a critical pathway in the metabolism and detoxification of such compounds.

In vivo studies with 2,4-DCP in rats have identified biliary GSH conjugates and a urinary N-acetyl cysteine conjugate, the latter being a common metabolite of GSH adducts. nih.gov It is plausible that this compound could undergo a similar reaction, where a fluoride ion is displaced by glutathione. The formation of these adducts is significant as it represents a mechanism by which the compound can be modified and eventually eliminated from a biological system. Furthermore, 2,4-DCP has been shown to modify hepatic proteins at cysteine residues through the same chemical pathway, indicating that such halogenated phenols can form adducts with larger biomolecules as well. nih.gov

| Reactant | Nucleophile | Reaction Type | Product Type |

| 2,4-Dichlorophenol (analogue) | Glutathione (GSH) | Ipso Substitution | GSH Conjugate |

| 2,4-Dichlorophenol (analogue) | Protein Cysteine Residues | Ipso Substitution | Protein Adduct |

Peroxidase-Mediated Oxidation Pathways

Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates. Halogenated phenols, including this compound, are known substrates for these enzymes. researchgate.netchemicalbook.com The oxidation of 2,4,6-trihalophenols, such as 2,4,6-trichlorophenol (TCP), by peroxidases like horseradish peroxidase has been extensively studied and serves as a model for understanding the oxidation of this compound. acs.orgnih.gov This enzymatic process is considered a bioactivation pathway, converting the phenol (B47542) into more reactive intermediates. nih.gov The reaction typically results in oxidative dehalogenation, where a halogen atom at the para position is removed and replaced by oxygen, leading to the formation of a quinone. acs.orgresearchgate.net For TCP, the major product is 2,6-dichloro-1,4-benzoquinone (B104592) (DCQ). researchgate.netnih.gov This transformation is significant as it represents a key step in the environmental degradation and metabolic processing of these compounds. The mechanism is understood to proceed through both one- and two-electron oxidation steps. researchgate.netacs.org

The initial step in the peroxidase-mediated oxidation of 2,4,6-trihalophenols is a one-electron oxidation of the phenol substrate to form a phenoxyl radical. researchgate.netacs.org This mechanism has been confirmed through the detection of transient radical intermediates using Electron Spin Resonance (ESR) spectroscopy. acs.orgnih.gov In the case of 2,4,6-trichlorophenol, the 2,4,6-trichlorophenoxyl radical (TCP•) has been identified as a free, solution-based intermediate, meaning it is not associated with the enzyme after its formation. acs.org ESR data has also been presented for the peroxidase oxidation of this compound, indicating the formation of the corresponding 2,4,6-trifluorophenoxyl radical. acs.org The detection of this radical intermediate is crucial evidence supporting a one-electron transfer mechanism as the primary step in the enzymatic cycle. researchgate.netacs.org

| Substrate | Enzyme System | Technique | Intermediate Detected |

| 2,4,6-Trichlorophenol | Horseradish Peroxidase | ESR Spectroscopy | 2,4,6-Trichlorophenoxyl radical (TCP•) |

| This compound | Peroxidase | ESR Spectroscopy | 2,4,6-Trifluorophenoxyl radical (TFP•) |

Following the initial one-electron oxidation to a phenoxyl radical, subsequent reactions lead to the final two-electron oxidized product. acs.org For 2,4,6-trichlorophenol, this product is 2,6-dichloro-1,4-benzoquinone (DCQ), which is formed via para-dechlorination. researchgate.net The formation of this quinone is believed to occur through enzyme-independent radical reactions. researchgate.netacs.org One proposed pathway is the disproportionation of two phenoxyl radicals, where one is oxidized to a quinone and the other is reduced back to the parent phenol. Alternatively, the phenoxyl radical could undergo a second oxidation step. These pathways collectively result in a net two-electron oxidation of the original phenol substrate. acs.org By analogy, the peroxidase-catalyzed oxidation of this compound is expected to yield 2,6-difluoro-1,4-benzoquinone as the corresponding two-electron oxidation product.

Other Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the this compound aromatic ring is governed by the electronic properties of its substituents: the hydroxyl group (-OH) and the three fluorine atoms (-F).

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The hydroxyl group is a powerful activating group that donates electron density into the ring through resonance, stabilizing the cationic intermediate (sigma complex). wikipedia.orglkouniv.ac.in It directs incoming electrophiles to the ortho and para positions. Conversely, fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring by induction. wikipedia.org However, like other halogens, they possess lone pairs of electrons and can act as resonance donors, making them ortho/para directors. wikipedia.org In this compound, all positions ortho and para to the hydroxyl group are occupied by fluorine atoms. Therefore, electrophilic substitution would likely require forcing conditions and may lead to the substitution of a fluorine atom or occur at the remaining meta positions, though the latter is less favored.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, resulting in the replacement of a leaving group. masterorganicchemistry.comlibretexts.org This reaction is the inverse of SEAr in terms of electronic requirements. The presence of strong electron-withdrawing groups on the ring is essential to activate it for nucleophilic attack. masterorganicchemistry.comlibretexts.org The three fluorine atoms on this compound are strongly electron-withdrawing, making the ring electron-deficient and thus activating it for SNAr. nih.gov These activating groups are most effective when positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orglibretexts.org In this compound, a nucleophile could potentially replace one of the fluorine atoms, which can serve as a leaving group. masterorganicchemistry.comnih.gov

| Reaction Type | Ring Activation | Key Substituent Effects | Likely Outcome |

| Electrophilic (SEAr) | Deactivated | -OH is strongly activating; -F atoms are deactivating. All ortho/para positions to -OH are blocked. | Substitution is disfavored; may require harsh conditions. |

| Nucleophilic (SNAr) | Activated | -F atoms are strongly electron-withdrawing, stabilizing the negative intermediate. | Substitution of a fluorine atom by a strong nucleophile is favored. |

Reaction Kinetics and Thermodynamic Considerations

For instance, in peroxidase-mediated oxidation, the rate of reaction would depend on the concentrations of the phenol, the peroxidase enzyme, and a peroxide like H₂O₂. plos.org The kinetics of 2,4,6-trichlorophenol degradation have been investigated, with measured half-times in biological systems being on the order of 1.4 to 1.8 hours. nih.gov

In electrophilic aromatic substitution, the formation of the intermediate sigma complex is the rate-determining step. lkouniv.ac.in The high activation energy required to disrupt the aromaticity of the benzene (B151609) ring means these reactions are often slower than electrophilic additions to alkenes. minia.edu.eg The strong deactivating inductive effect of the fluorine atoms in this compound would likely increase this activation energy, resulting in slower reaction rates compared to phenol itself.

For nucleophilic aromatic substitution, the rate is dependent on the ability of the electron-withdrawing groups to stabilize the Meisenheimer complex. The reaction rates are dramatically increased by the presence of multiple electron-withdrawing groups. masterorganicchemistry.com Studies on the reaction of hydroxyl radicals with pentahalogenated phenols in aqueous solution show that the reaction proceeds via both electron transfer and addition, with rate constants for the reaction with azide (B81097) radicals (to independently generate phenoxyl radicals) on the order of 10⁹ dm³ mol⁻¹ s⁻¹. researchgate.net These fast reaction rates highlight the high reactivity of activated halophenols toward certain radical species.

Spectroscopic and Advanced Characterization Techniques for 2,4,6 Trifluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,4,6-trifluorophenol, offering detailed information at the atomic level through the analysis of both fluorine-19 and proton nuclei.

Fluorine-19 NMR (¹⁹F-NMR) is particularly powerful for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, ¹⁹F-NMR is an effective tool for investigating its ionization equilibria. The chemical shifts of the fluorine atoms on the aromatic ring are highly sensitive to the protonation state of the phenolic hydroxyl group.

The pKa value of this compound has been determined using ¹⁹F-NMR spectroscopy by monitoring the change in the fluorine chemical shifts as a function of pH. rsc.org As the pH of the solution increases, the phenol (B47542) deprotonates to form the phenolate (B1203915) ion. This results in a change in the electron density at the fluorine-substituted carbon atoms, leading to a shift in their resonance frequencies in the ¹⁹F-NMR spectrum. By plotting the chemical shift against pH, a titration curve can be generated from which the pKa can be accurately determined.

The pKa values for this compound in different environments, as determined by ¹⁹F-NMR, are presented in the table below. rsc.org

| Environment | pKa |

| Water | 7.9 |

| POPC Liposomes | 8.2 |

| DDAB Liposomes | 7.1 |

| 75:25 POPC-DDAB | 7.8 |

| 50:50 POPC-DDAB | 7.5 |

| 25:75 POPC-DDAB | 7.2 |

This table shows the pKa values of this compound in aqueous solution and various liposomal systems, determined by ¹⁹F-NMR spectroscopy. rsc.org

Proton NMR (¹H-NMR) spectroscopy is another indispensable tool for the study of this compound. It provides information on the number, environment, and connectivity of protons in the molecule. In the context of this compound, ¹H-NMR has been utilized to investigate its association with other molecules, such as phenol. chemicalbook.com The changes in the chemical shifts and coupling constants of the hydroxyl and aromatic protons upon interaction can be used to identify the formation of intermolecular complexes and to study the nature of these interactions.

While specific examples of real-time reaction monitoring are not extensively detailed in the available literature, the principles of ¹H-NMR make it an ideal technique for such applications. By acquiring spectra at different time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked. This allows for the determination of reaction kinetics and the identification of intermediates and final products based on their characteristic proton chemical shifts and splitting patterns.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. The peroxidase-mediated oxidation of halogenated phenols is a process known to involve radical intermediates, and ESR has been employed to study this reaction for this compound. chemicalbook.com

During the oxidation of this compound by peroxidases, a one-electron oxidation of the phenol occurs, leading to the formation of a 2,4,6-trifluorophenoxyl radical. ESR spectroscopy can detect this transient radical species, providing information about its electronic structure and environment through the analysis of its g-factor and hyperfine coupling constants. The hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei (¹⁹F and ¹H) in the radical, and the resulting splitting pattern in the ESR spectrum can confirm the identity of the radical intermediate. The detection of these radical intermediates is crucial for elucidating the reaction mechanism of peroxidase-catalyzed oxidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a versatile tool for both quantitative analysis and for monitoring changes in chemical structure and environment.

The UV-Vis absorption spectrum of this compound is sensitive to the pH of its environment. This is due to the different electronic structures of the protonated (phenol) and deprotonated (phenolate) forms of the molecule. The phenol and phenolate forms have distinct absorption maxima, and the ratio of their concentrations changes with pH according to the Henderson-Hasselbalch equation.

This pH-dependent spectral change allows this compound to be used as a pH-sensitive probe. rsc.org By measuring the absorbance at a specific wavelength at different pH values, a titration curve can be constructed, and the pKa of the compound can be determined. The pKa values obtained by UV-Vis spectroscopy are in good agreement with those determined by ¹⁹F-NMR. rsc.org

pKa of this compound Determined by UV-Vis Spectroscopy rsc.org

| Environment | pKa |

| Water | 7.8 |

| POPC Liposomes | 8.1 |

| DDAB Liposomes | 7.0 |

| 75:25 POPC-DDAB | 7.7 |

| 50:50 POPC-DDAB | 7.4 |

| 25:75 POPC-DDAB | 7.1 |

This table displays the pKa values of this compound in water and various liposomal environments as measured by UV-Vis spectroscopy. rsc.org

UV-Vis spectroscopy is a convenient and widely used method for monitoring the progress of chemical reactions involving chromophoric species. In the case of reactions involving this compound, changes in its concentration or its conversion to products with different absorption characteristics can be followed over time.

For instance, the photocatalytic degradation of halogenated phenols is often monitored by UV-Vis spectroscopy. mdpi.com As the reaction proceeds, the concentration of the starting phenol decreases, leading to a corresponding decrease in its characteristic absorbance peak. This allows for the calculation of the degradation rate and efficiency. Similarly, the peroxidase-catalyzed oxidation of this compound can be monitored by observing the changes in the UV-Vis spectrum as the phenol is converted to its oxidation products.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

For this compound, a solid-state FT-Raman spectrum has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov While the full experimental spectrum is not publicly detailed, the characteristic Raman shifts can be predicted based on the analysis of related halogenated phenols. colab.ws The key vibrational modes for this compound include the stretching and bending of the O-H group, C-H bonds, C-O bond, C-F bonds, and the vibrations of the aromatic ring.

The aromatic C-C stretching vibrations typically appear as strong bands in the 1400-1650 cm⁻¹ region. nih.gov The C-F stretching modes for fluorinated aromatic compounds are expected to produce strong signals, typically in the 1100-1300 cm⁻¹ range. The phenolic C-O stretching vibration is also a characteristic band. The O-H stretching mode, which is very prominent in infrared spectra, usually gives a weaker and broader signal in Raman spectra.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3500 - 3650 | Stretching of the hydroxyl group bond. |

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |

| C=C Stretch (Aromatic Ring) | 1400 - 1650 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring. |

| C-O Stretch | 1200 - 1300 | Stretching of the carbon-oxygen bond of the phenol group. |

| C-F Stretch | 1100 - 1300 | Stretching of the carbon-fluorine bonds. |

| O-H Bend | 1150 - 1250 | In-plane bending of the hydroxyl group. |

| C-H Bend (Aromatic) | 1000 - 1100 | In-plane bending of the aromatic C-H bonds. |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile and widely used technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. unige.ch The method relies on the phenomenon of total internal reflection. An infrared beam is passed through an ATR crystal with a high refractive index. The beam reflects off the internal surface that is in contact with the sample. This reflection creates an evanescent wave that penetrates a short distance into the sample (typically 0.5 to 2 micrometers). unige.ch The sample absorbs energy at specific frequencies corresponding to its molecular vibrations, and the attenuated beam is then detected.

The ATR-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. mdpi.com The spectrum is characterized by several key absorption bands that correspond to the functional groups present in the molecule.

A prominent feature in the IR spectrum of phenols is the broad absorption band due to the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ region. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. colab.ws The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. libretexts.org The region from 1400 to 1600 cm⁻¹ contains bands corresponding to the C=C stretching vibrations of the aromatic ring. Strong absorptions due to C-O and C-F stretching are also characteristic features of the spectrum. libretexts.org

Interactive Data Table: Characteristic ATR-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| O-H Bend | 1330 - 1440 | Medium |

| C-O Stretch | 1180 - 1260 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry for Intermediate and Product Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum.

The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z of 148, corresponding to its molecular weight. spectrabase.com The fragmentation pattern provides further structural information.

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Description |

| 148 | [C₆H₃F₃O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₅H₃F₂O]⁺ | Loss of CO |

| 99 | [C₅H₂F₂]⁺ | Loss of CO and HF |

Beyond characterizing the parent molecule, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is invaluable for identifying transient intermediates and final products in chemical reactions. Studies on the enzymatic oxidation of halogenated phenols have utilized this approach to map degradation pathways.

For instance, the peroxidase-catalyzed oxidation of 2,4,6-Trichlorophenol (B30397), a closely related compound, has been shown to produce 2,6-dichloro-1,4-benzoquinone (B104592) as the major product, identified via mass spectrometry. nih.gov Research on the oxidation of this compound itself has also been conducted. Electron spin resonance (ESR) studies have provided evidence for the formation of transient phenoxyl radical intermediates during its peroxidase-catalyzed oxidation. researchgate.net

In the monooxygenase-catalyzed degradation of 2,4,6-trichlorophenol by Ralstonia eutropha, GC-MS analysis was crucial in identifying intermediates such as 2,6-dichloroquinone and the final product, 6-chlorohydroxyquinol. wsu.edu This suggests that the degradation of this compound would likely proceed through analogous intermediates, such as 2,6-difluoroquinone, which could be identified by tracking their unique mass-to-charge ratios using GC-MS. The identification of such fleeting species is critical for understanding the mechanisms of bioremediation and enzymatic polymerization of phenolic compounds. uminho.pt

Computational and Theoretical Investigations of 2,4,6 Trifluorophenol

Quantum Mechanical Studies on Reaction Mechanisms

Quantum mechanics (QM) offers a framework for understanding chemical reactions by modeling the behavior of electrons and nuclei. These methods are crucial for studying the degradation pathways of halogenated phenols, which often involve complex electronic rearrangements.

Density Functional Theory (DFT) is a computational QM method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the activation energies of chemical reactions, which are the energy barriers that must be overcome for a reaction to occur. In the context of 2,4,6-trifluorophenol, DFT can be used to model its degradation, such as enzymatic oxidation. nih.govresearchgate.net

For instance, the enzymatic degradation of halogenated phenols, like that initiated by peroxidase enzymes, involves several steps. chemicalbook.comnih.gov DFT calculations can map the entire reaction pathway, identifying transition states and intermediates. researchgate.net By calculating the energy of the reactants, transition states, and products, the activation energy for each step can be determined. This information is vital for understanding the kinetics of the degradation process and predicting which reaction pathways are most likely to occur. Studies on similar chlorinated phenols have successfully used DFT to explore their optimized molecular structures and the charge transfer phenomena that drive their reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Halogenated Phenol (B47542) Reaction This table presents representative data that could be obtained from a DFT analysis of an enzymatic reaction involving a compound like this compound.

| Reaction Step | System Component | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydroxylation | Reactants (Enzyme + Substrate) | 0.0 | 15.2 |

| Transition State 1 | +15.2 | ||

| Intermediate Product | -5.8 | - | |

| Dehalogenation | Intermediate Product | -5.8 | 12.5 |

| Transition State 2 | +6.7 | ||

| Final Product | -20.1 | - |

To study enzymatic reactions with high accuracy without the prohibitive computational cost of modeling the entire enzyme, researchers often use QM cluster models. In this approach, the enzyme's active site—the region where the substrate binds and the reaction occurs—is modeled using quantum mechanics, while the rest of the protein is treated with simpler, classical methods or omitted.

For an enzyme that degrades this compound, a QM cluster model would include the substrate itself, key amino acid residues involved in binding and catalysis, and any necessary cofactors (like a heme group in a peroxidase). This allows for a detailed investigation of bond-breaking and bond-forming events, charge distribution, and the specific roles of individual amino acid residues in stabilizing the transition state and facilitating the reaction. This method is essential for understanding how the enzyme's structure dictates its function and substrate specificity.

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. frontiersin.org This technique is invaluable for studying the complex and flexible interactions between an enzyme and its substrate, such as this compound. frontiersin.orgnih.gov

MD simulations can be used to explore how this compound fits into the active site, or binding pocket, of a degrading enzyme. frontiersin.org By simulating the system over nanoseconds or longer, researchers can observe the process of the substrate entering the pocket and settling into a stable binding pose.

The analysis of these simulations reveals the specific interactions that "lock" the substrate in place. These can include:

Hydrophobic Interactions : The fluorinated aromatic ring of this compound may interact favorably with nonpolar amino acid residues in the binding pocket. frontiersin.org

Hydrogen Bonding : The hydroxyl group of the phenol is a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. These interactions with corresponding residues in the enzyme are critical for orienting the substrate correctly for catalysis.

Both enzymes and their substrates are flexible molecules that can change their shape, or conformation. MD simulations are adept at capturing these conformational changes that occur upon binding. For example, a flexible loop region of an enzyme might close over the binding pocket after the substrate enters, shielding the reaction from the surrounding solvent.

Furthermore, MD trajectories can be analyzed to provide a detailed, quantitative description of the intermolecular interactions between this compound and the enzyme. amanote.com This includes calculating the average number of hydrogen bonds, measuring the distances between interacting atoms, and quantifying the van der Waals and electrostatic interaction energies. This level of detail helps to build a comprehensive picture of the binding mechanism and the factors contributing to the stability of the enzyme-substrate complex. mdpi.com

Table 2: Summary of Intermolecular Interactions from a Hypothetical MD Simulation This table illustrates the type of data that can be extracted from MD simulations to characterize the binding of this compound in an enzyme active site.

| Interaction Type | Key Amino Acid Residues | Description of Interaction | Average Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | His-78, Ser-124 | The phenolic -OH group donates a hydrogen bond to the side chain of His-78. | -4.5 |

| Hydrophobic (van der Waals) | Phe-150, Leu-201, Val-205 | The trifluorophenyl ring is stabilized in a nonpolar pocket formed by several residues. | -8.2 |

| Halogen Bonding | Gly-123 (Backbone Carbonyl) | The fluorine at position 4 interacts with the backbone oxygen of Gly-123. | -1.1 |

Prediction of Molecular Frontier Orbital Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules based on the properties of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.commasterorganicchemistry.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher nucleophilicity. youtube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater readiness to accept electrons, suggesting higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability. malayajournal.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. malayajournal.org For this compound, these values, which can be calculated using DFT methods, provide insight into its susceptibility to attack by electrophilic or nucleophilic agents, a key aspect of its degradation pathways. researchgate.netkarazin.ua

Table 3: Predicted Frontier Orbital Energies Values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-31G) for similar fluorinated aromatic compounds.* researchgate.net

| Molecular Orbital | Calculated Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.15 | Represents the ability to donate electrons (nucleophilicity). Susceptible to attack by oxidants. |

| LUMO | -1.43 | Represents the ability to accept electrons (electrophilicity). Site for potential nucleophilic attack. |

| HOMO-LUMO Gap | 4.72 | Indicates relatively high chemical stability. |

Theoretical Analysis of Molecular Structure and Bonding

Theoretical studies on this compound have explored its structure, bonding, and electronic properties, with a particular focus on the influence of its fluorine substituents. The association of this compound with other molecules, such as dissolved humic acid, has been investigated using 1H and 19F-NMR spectroscopy. acs.orgchemicalbook.com These studies revealed that the formation of noncovalent interactions leads to a reduction in the molecular mobility of the phenol. acs.org

A key area of investigation for halogenated phenols is the nature of the intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen atom. rsc.org Theoretical analysis is often employed to assess the presence and strength of such bonds. rsc.org In the broader context of fluoro-substituted phenols, Density Functional Theory (DFT) has been used to calculate properties such as deprotonation energy. biochempress.combiochempress.com For a series of fluorinated phenols, calculations showed that increasing fluorine substitution generally makes the molecule more acidic. biochempress.com For instance, the deprotonation energy changes from 15.375 eV for an unmodified phenol to 14.384 eV for pentafluorophenol. biochempress.com

In the context of enzymatic reactions, DFT calculations have been used to model the structure of this compound when bound to an enzyme active site. acs.org Such studies involve creating a quantum mechanics (QM) cluster model from a molecular dynamics snapshot and performing geometry optimizations in various spin states. acs.org For the compound bound to a dehaloperoxidase model, the doublet and quartet spin states were found to be very close in energy, differing by only -0.1 kcal mol⁻¹ after zero-point energy correction. acs.org This detailed structural analysis is crucial for understanding the subsequent reaction mechanisms. acs.org

| Property | Context | Value/Observation | Reference |

|---|---|---|---|

| Deprotonation Energy | Comparison with Phenol (15.375 eV) and Pentafluorophenol (14.384 eV) | Part of a series of 19 fluorophenols used to create a fine grid of deprotonation energies. | biochempress.combiochempress.com |

| Spin State Energy Difference (Doublet vs. Quartet) | DFT calculation of 2,4,6-TFP bound in a dehaloperoxidase model | -0.1 kcal mol⁻¹ | acs.org |

| Molecular Interactions | Association with dissolved humic acid | Formation of noncovalent interactions reduces molecular mobility. | acs.org |

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule (receptor), typically a protein. These studies provide insights into the binding orientation, affinity, and the types of interactions that stabilize the complex.

The interaction of this compound with dehaloperoxidase (DHP), an enzyme capable of dehalogenating aromatic compounds, has been a subject of such computational studies. acs.org Molecular dynamics (MD) simulations were performed to model the full protein structure with this compound bound as a substrate. acs.org These simulations showed that the protein-ligand system stabilizes very quickly, indicating a rigid and well-folded structure with strong intermolecular interactions. acs.org

Experimental observations, which are often rationalized through docking studies, show that molecules like this compound can fit into the active site pocket of DHP. dtic.milstemed.site However, its binding affinity is reported to be lower than that of other halogenated phenols like 4-iodophenol (B32979) or 4-bromophenol. stemed.site The binding affinity in these systems is influenced by the size and properties of the halogen atoms. stemed.site Docking studies help elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that determine the stability of the enzyme-substrate complex and its binding free energy. mdpi.com

| Receptor | Methodology | Key Finding | Reference |

|---|---|---|---|

| Dehaloperoxidase (DHP) | Molecular Dynamics (MD) Simulations, DFT Cluster Models | The substrate-bound protein structure is rigid and stabilizes quickly. | acs.org |

| Dehaloperoxidase (DHP) | Binding Studies and Modeling | Can fit into the active site pocket, but with lower affinity than some larger halophenols. | dtic.milstemed.site |

Electrostatic Potential Surfaces and Antioxidant Capacity Modeling

The electrostatic potential surface of a molecule maps the distribution of charge, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This property is fundamental to a molecule's reactivity, including its potential as an antioxidant. While specific electrostatic potential maps for this compound are not detailed in the available literature, its reactivity in computationally modeled reactions provides significant insight into its electronic characteristics and antioxidant-like behavior.

A primary mechanism for phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). researchgate.net Computational studies on the reaction of this compound with enzymatic and biomimetic species have provided quantitative data on this exact process. acs.orgmanchester.ac.uk In a DFT study of the reaction between this compound and a model of dehaloperoxidase Compound I, the mechanism was found to start with a hydrogen atom abstraction from the phenol group. acs.org This initial step was calculated to have a very low activation barrier (ΔG‡) of just 3.0 kcal mol⁻¹ in the doublet spin state, indicating a rapid reaction. acs.org Similarly, a combined experimental and computational study of its reaction with a nonheme iron(IV)-oxo species also concluded that the oxidative dehalogenation is initiated by H-atom abstraction from the phenolic group. manchester.ac.uk

The ease with which this hydrogen atom is abstracted is a key indicator of potential antioxidant activity. nih.gov The low calculated energy barrier suggests that the O-H bond in this compound is readily cleaved in the presence of a suitable radical or oxidant, a hallmark of a free radical scavenger. acs.org This reactivity is directly linked to the molecule's electronic structure and potential, where the electron-withdrawing fluorine atoms influence the properties of the phenolic hydroxyl group. biochempress.combiochempress.com

Biological and Environmental Interactions of 2,4,6 Trifluorophenol

Enzymatic Biotransformation and Biodegradation Studies

The enzymatic processing of halogenated phenols is a key area of research for understanding their environmental fate and potential for bioremediation. Enzymes such as dehaloperoxidases have been identified as crucial players in the degradation of these compounds.

Substrate Specificity of Dehaloperoxidases

Dehaloperoxidases (DHPs) are heme-containing globins with peroxidase activity, capable of catalyzing the oxidative dehalogenation of halophenols. researchgate.net These enzymes, found in marine organisms like the polychaete Amphitrite ornata, exhibit broad substrate specificity for trihalophenols. nih.gov The dehaloperoxidase from A. ornata has been shown to catalyze the oxidative degradation of 2,4,6-trihalogenated phenols into the corresponding 2,6-dihalo-1,4-benzoquinones in the presence of hydrogen peroxide. nih.gov

While much of the research has focused on chlorinated and brominated phenols, studies have also investigated the interaction of dehaloperoxidases with fluorinated substrates like 2,4,6-trifluorophenol. nih.govmanchester.ac.ukacs.org Computational studies combining molecular dynamics and density functional theory have explored the mechanism of defluorination of this compound by DHP. acs.org The proposed mechanism begins with a hydrogen atom abstraction from the phenolic hydroxyl group by the enzyme's Compound I intermediate, followed by an OH rebound to the aromatic ring, ultimately leading to defluorination. acs.org This suggests that this compound is a recognized substrate for these enzymes, undergoing a similar catalytic cycle to other trihalophenols. nih.govacs.org The reactivity of the enzyme towards different trihalophenols (F, Cl, Br) has been a subject of investigation to understand the influence of the halogen substituent on the dehalogenation process. manchester.ac.uk

Environmental Remediation Potential

The ability of enzymes like dehaloperoxidases and other peroxidases, such as soybean peroxidase, to degrade halogenated phenols highlights their potential for environmental remediation. researchgate.netmdpi.com By possessing this detoxifying enzymatic activity, organisms that produce these enzymes can thrive in environments contaminated with toxic haloaromatics. researchgate.net The enzymatic degradation of these persistent organic pollutants into less harmful quinones is a critical first step in their removal from the environment. nih.gov

The use of peroxidases in wastewater treatment is considered an environmentally friendly approach, as these enzymes can be sourced from renewable and abundant materials. mdpi.com Although much of the applied research has centered on more common pollutants like 2,4,6-trichlorophenol (B30397), the confirmed substrate activity of dehaloperoxidases towards this compound indicates a potential for similar enzymatic remediation strategies for fluorinated aromatic compounds. acs.orgmdpi.com The high stability of the carbon-fluorine bond generally makes fluorinated compounds resistant to degradation, which makes the enzymatic capability for defluorination particularly significant. acs.org

Endocrine System Interactions and Receptor Binding Studies

This compound, as a halogenated phenolic compound, has been investigated for its potential to interact with the endocrine system, specifically with thyroid hormone receptors.

Thyroid Receptor Beta (TRβ) Binding Affinities in Vertebrate Models (Human and Zebrafish)

Competitive binding assays using recombinant thyroid receptor beta (TRβ) have been employed to determine the binding affinities of this compound in both human and zebrafish models. nih.govresearchgate.netoup.com In these studies, this compound was shown to compete with the native hormone, 125I-triiodothyronine (125I-T3), for binding to the receptor. nih.gov

Interestingly, species-specific differences in binding affinity were observed. Zebrafish TRβ displayed a higher affinity for this compound compared to human TRβ. nih.govresearchgate.netoup.com For zebrafish TRβ, the inhibitory constant (Ki) for this compound was determined to be 47 µM. oup.com In contrast, this compound showed no significant binding affinity for human TRβ within the tested concentrations. oup.com This is in contrast to its chlorinated and brominated analogs, which did bind to human TRβ, albeit with lower affinity than the native hormones. oup.com

| Compound | Human TRβ Ki (µM) | Zebrafish TRβ Ki (µM) |

|---|---|---|

| This compound (TFP) | No Affinity | 47 |

| 2,4,6-Trichlorophenol (TCP) | 56 | 25 |

| 2,4,6-Tribromophenol (TBP) | 30.6 | 26.7 |

| 2,4,6-Triiodophenol (TIP) | 1.69 | 1.58 |

Structural Determinants of Receptor Affinity

The position of the hydroxyl group and the halogenation pattern are also critical. oup.com Compounds with the highest affinity for TRβ often have a substitution pattern on at least one aromatic ring that mimics the outer ring of thyroxine (T4), which features a para-hydroxyl group with adjacent halogens. oup.com While this compound fits the general structure of a tri-substituted phenol (B47542), the specific properties of the fluorine atom (high electronegativity, small atomic radius) appear to be less favorable for binding to the human TRβ ligand-binding domain compared to the larger halogens. oup.com The observed species differences between human and zebrafish TRβ affinity for this compound may be attributable to variations in the amino acid composition within the ligand-binding domains of the receptors. nih.govresearchgate.netoup.com

Interactions with Biological Membranes and Liposomal Systems

While specific studies on the interaction of this compound with biological membranes and liposomes are not extensively detailed in the available literature, general principles governing the behavior of lipophilic compounds in such systems can provide insights. The toxicity of many lipophilic compounds is often attributed to their accumulation in the lipid bilayer of cell membranes, leading to a disruption of membrane structure and function. rug.nl

Lipophilic molecules can partition into the hydrophobic core of the membrane, causing an expansion or swelling of the lipid bilayer. rug.nl This accumulation can lead to an increase in membrane fluidity and permeability. rug.nl Such changes can have significant physiological consequences, including the dissipation of ion gradients, such as the proton motive force, which is essential for cellular energy production. rug.nl For instance, studies on cyclic hydrocarbons have demonstrated that their accumulation in membranes increases the passive flux of protons across the bilayer. rug.nl Given the phenolic and lipophilic nature of this compound, it is plausible that it could interact with biological membranes in a similar manner, partitioning into the lipid environment and potentially altering its physical properties. However, the extent of these interactions would depend on its specific partition coefficient and molecular geometry.

Bioaccumulation and Environmental Fate Considerations

Detailed, quantitative research on the bioaccumulation and specific environmental fate of this compound is limited in publicly available scientific literature. As a result, specific metrics such as the Bioconcentration Factor (BCF) and soil sorption coefficient (Koc) for this particular compound are not well-documented. However, its environmental behavior can be inferred from the general properties of fluorinated organic compounds and studies on related substances.

The defining characteristic of fluorinated compounds is the strength of the carbon-fluorine (C-F) bond. This bond is exceptionally stable, which generally leads to high persistence in the environment for many fluorinated organic molecules. researchgate.net This stability suggests that this compound is likely to resist rapid degradation through many natural abiotic processes such as hydrolysis.

Despite the stability of the C-F bond, microbial degradation pathways for fluorophenols have been identified. oup.comnih.gov Studies on various fluorophenols show that certain microorganisms are capable of metabolizing these compounds. The typical aerobic degradation pathway involves initial hydroxylation of the aromatic ring to form fluorinated catechols, followed by enzymatic ring cleavage and subsequent defluorination. nih.gov Research on different Rhodococcus species has demonstrated that the specific degradation pathways and the regioselectivity of the initial hydroxylation can vary between microbial strains. nih.gov

For this compound specifically, at least one pathway for breakdown has been noted. Reports indicate that the compound can undergo peroxidase oxidation, suggesting a potential route for its degradation in certain biological systems or environments. chemicalbook.com

The mobility of phenols in soil is influenced by factors such as soil pH and organic matter content. While specific soil sorption data for this compound is unavailable, the behavior of other phenols suggests that it may have some mobility in soil, with the potential to leach into groundwater depending on local environmental conditions. researchgate.net A comprehensive understanding of the mobility of fluorinated compounds in soil is critical for accurately assessing their potential environmental risks. researchgate.net

Due to the absence of specific experimental data, the bioaccumulation potential of this compound remains unquantified. Bioaccumulation in organisms is generally higher for hydrophobic or lipophilic chemicals, but without a measured octanol-water partition coefficient (Kow) or BCF, the tendency of this compound to concentrate in living tissues cannot be definitively stated.

Table 6.4.1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 2268-17-9 |

| Molecular Formula | C₆H₃F₃O |

| IUPAC Name | This compound |

| InChI Key | QQFWMPUXPLBWTG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)F)F |

Advanced Applications of 2,4,6 Trifluorophenol in Chemical Sciences

Utilization in the Synthesis of Complex Fluorinated Compounds

2,4,6-Trifluorophenol is a versatile precursor in the synthesis of intricate fluorinated molecules, including polymers and dendrimers. The presence of three fluorine atoms on the phenyl ring significantly influences the compound's reactivity. These electron-withdrawing groups increase the acidity of the phenolic proton and modify the nucleophilicity of the corresponding phenoxide, making it a unique reagent in C–O bond formation reactions.

The hydroxyl group can be derivatized or used as a directing group, while the aromatic ring itself can undergo further substitution, allowing for the construction of highly functionalized structures. Phenols are foundational materials for creating multisubstituted aromatic compounds through the activation of the C-O bond. nih.gov General methods like the deoxyfluorination of phenols provide a pathway to convert the hydroxyl group into an additional fluorine atom, offering a route to even more heavily fluorinated structures. nih.govacs.org

In polymer science, fluorinated polymers are sought after for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.netpageplace.de While specific examples detailing the polymerization of this compound are not prevalent, its structure makes it an intriguing candidate monomer. It could potentially be used to synthesize fluorinated polyethers or polyetherketones, where the trifluorophenyl groups would be incorporated into the polymer backbone, imparting desirable fluoropolymer properties.

Similarly, in the field of supramolecular chemistry, this compound can be envisioned as a building block for dendrimers—large, tree-like molecules with well-defined architectures. nih.govhakon-art.com Synthetic strategies for dendrimers, such as the divergent and convergent methods, rely on the stepwise addition of branched monomer units. nih.gov The reactivity of the phenolic hydroxyl group allows for its attachment to a multifunctional core (divergent approach) or to the focal point of a dendritic wedge (convergent approach), enabling the systematic construction of complex, fluorinated three-dimensional macromolecules.

The table below outlines potential complex molecules that could be synthesized using this compound as a key starting material, based on established synthetic routes for phenols.

| Class of Compound | Synthetic Strategy | Potential Role of this compound |

| Fluorinated Polyethers | Nucleophilic Aromatic Substitution | Acts as a nucleophile (as the phenoxide) to displace leaving groups on other monomers. |

| Aryl Fluorides | Deoxyfluorination | Serves as the phenol (B47542) precursor where the -OH group is replaced by a fluorine atom. nih.govacs.org |

| Fluorinated Dendrimers | Divergent or Convergent Synthesis | Functions as a branching unit or surface molecule attached via its hydroxyl group. nih.gov |

| Multisubstituted Aromatics | C-O Bond Activation/Coupling | The phenolic hydroxyl is activated and replaced with other functional groups via transition-metal catalysis. nih.gov |

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. pharmatutor.org This approach is central to modern drug discovery and materials science. Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, where molecules are built upon a solid support, such as a polymer resin. ajrconline.orgmdpi.com

Phenols are a class of compounds that can be readily attached to various solid supports. pharmatutor.orgajrconline.org For instance, resins like the trityl chloride resin are reactive towards the hydroxyl group of phenols, allowing them to be anchored to the solid phase for subsequent reactions. pharmatutor.org Once attached, the aromatic ring of the phenol can be functionalized in a stepwise manner with different reagents. At the end of the synthesis, the final products are cleaved from the resin.

This compound represents a valuable, specialized building block for constructing libraries of fluorinated compounds. By incorporating this moiety, chemists can generate collections of molecules that possess the unique properties conferred by the trifluorophenyl group, such as increased metabolic stability and altered binding affinities, which are highly desirable in pharmaceutical candidates.

A hypothetical synthetic scheme for generating a library using this compound on a solid support is outlined below. This process would allow for the creation of thousands of distinct fluorinated products from a small number of starting materials.

| Step | Description | Reagents/Conditions |

| 1. Resin Loading | This compound is attached to a solid support (e.g., Trityl chloride resin) via its hydroxyl group. | Trityl chloride resin, base (e.g., DIPEA) |

| 2. Diversification | The anchored trifluorophenyl ring undergoes further reactions. For example, electrophilic aromatic substitution could introduce a variety of functional groups (R¹) at the remaining positions on the ring. | Various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) |

| 3. Further Modification | If the introduced R¹ group has a reactive handle, a second point of diversity (R²) can be introduced. | Second set of building blocks |

| 4. Cleavage | The final, multi-functionalized products are released from the solid support. | Mild acid (e.g., Trifluoroacetic acid - TFA) pharmatutor.org |

Development of pH-Sensitive Probes

The development of accurate and sensitive molecular probes for measuring pH is crucial in chemistry and biology. Fluorinated phenols, including this compound, have been investigated as effective pH-sensitive probes. rsc.org The acidity (pKa) of a phenol is highly sensitive to the nature and position of substituents on the aromatic ring. The strongly electron-withdrawing fluorine atoms in this compound increase the acidity of the phenolic proton compared to unsubstituted phenol. This makes its equilibrium between the protonated (neutral) and deprotonated (anionic) forms occur in a specific and measurable pH range.

The transition between the neutral and anionic forms can be monitored by spectroscopic techniques such as UV-vis or 19F-NMR spectroscopy, as the electronic structure and, consequently, the spectral properties of the molecule change upon deprotonation. rsc.org Research has specifically demonstrated the utility of this compound (abbreviated as 3FP in the study) as a pH probe, both in aqueous solution and within liposomal systems, which mimic cell membranes. rsc.org